
Di(anthracen-9-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-anthracen-9-yl-methanol is an organic compound with the molecular formula C29H20O. It is a derivative of anthracene, featuring a hydroxymethyl group attached to the 9-position of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Di-anthracen-9-yl-methanol can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a solvent like ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
While specific industrial production methods for di-anthracen-9-yl-methanol are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 9-anthracenecarboxaldehyde followed by its hydrogenation to yield di-anthracen-9-yl-methanol.
化学反応の分析
Types of Reactions
Di-anthracen-9-yl-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding anthracene derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 9-anthracenecarboxylic acid.
Reduction: 9-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学的研究の応用
Di-anthracen-9-yl-methanol has several scientific research applications:
作用機序
The mechanism of action of di-anthracen-9-yl-methanol involves its photophysical properties. The compound exhibits intramolecular charge transfer (ICT) properties, where electron-donating groups transfer electrons to the electron-accepting anthracene moiety. This results in fluorescence emission, making it useful for imaging applications . The molecular targets and pathways involved include interactions with cellular components, leading to fluorescence staining of cells.
類似化合物との比較
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene used as a precursor in the synthesis of di-anthracen-9-yl-methanol.
Uniqueness
Di-anthracen-9-yl-methanol is unique due to its dual anthracene moieties, which enhance its photophysical properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence emission and stability.
特性
CAS番号 |
15080-13-4 |
|---|---|
分子式 |
C29H20O |
分子量 |
384.5 g/mol |
IUPAC名 |
di(anthracen-9-yl)methanol |
InChI |
InChI=1S/C29H20O/c30-29(27-23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18,29-30H |
InChIキー |
HUMHPRCPHCVCIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



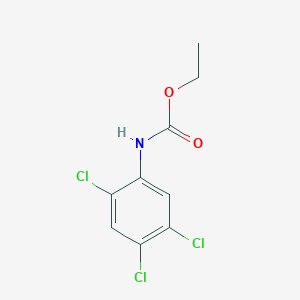
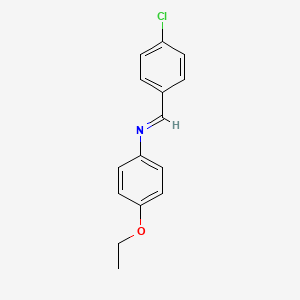
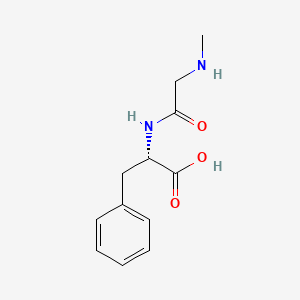

![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
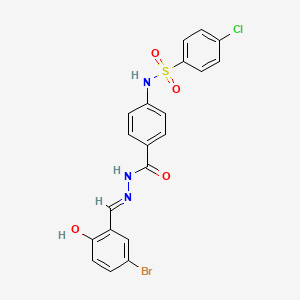
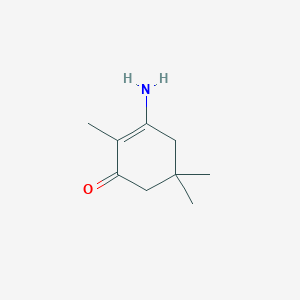

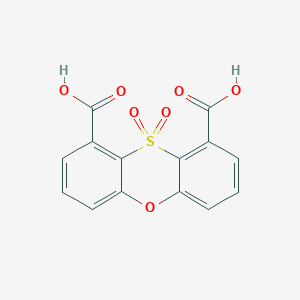


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
